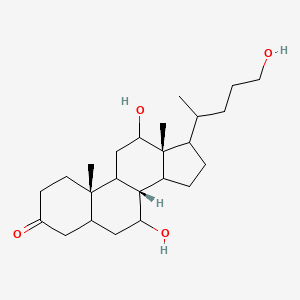

3-keto Petromyzonol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-keto Petromyzonol is a synthetic intermediate useful for pharmaceutical synthesis . It is a main component of Sea lamprey male sex pheromones . It modulates both the synthesis and release of gonadotropin-releasing hormone (GnRH), and subsequently, hypothalamic-pituitary-gonadal (HPG) output in immature sea lamprey .

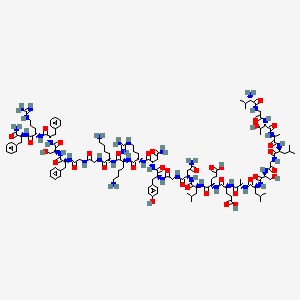

Molecular Structure Analysis

The formal name of 3-keto Petromyzonol is 7α,12α,24-trihydroxy-5α-cholane-3-one . Its molecular formula is C24H40O4 and its molecular weight is 392.6 . The SMILES notation isC[C@@]12C@[C@]3([H])[C@]2([H])CC@H[C@@]4(C)[C@@]3([H])CC[C@]4([H])C@HCCCO)([H])CC(CC1)=O . Physical And Chemical Properties Analysis

3-keto Petromyzonol is a crystalline solid . It has a solubility of 20 mg/ml in DMF, 0.1 mg/ml in DMF:PBS (pH 7.2) (1:9), 14 mg/ml in DMSO, and 5 mg/ml in Ethanol .Applications De Recherche Scientifique

Pheromone Biopesticide in Sea Lamprey Control

3-keto Petromyzonol is used as a pheromone biopesticide in the control of sea lamprey (Petromyzon marinus). The amount of 3-keto Petromyzonol applied to a trap relates to the catch, and this relationship varies among different types of streams . It’s found to be more effective in wider streams .

Behavioral Responses Modulation

The compound has been shown to modulate the behavioral responses of sea lamprey. In wide streams, the emission of 3-keto Petromyzonol at 50 mg hr. −1 from the trap increased the capture rate by 10–15% as sea lamprey were 25–50% more likely to enter the trap after encounter .

Neuroendocrine System Priming

3-keto Petromyzonol primes the neuroendocrine system in sea lamprey, particularly the hypothalamic-pituitary-gonadal (HPG) axis . It has been shown to directly modulate the synthesis and release of gonadotropin-releasing hormone (GnRH), the main regulator of the HPG axis .

Influence on Upstream Movement

The compound significantly influences the upstream movement of sea lamprey. However, its effect can vary depending on the width of the stream. In narrow streams, 3-keto Petromyzonol generally reduced probabilities of upstream movement .

Sexual Maturation

Exposure to 3-keto Petromyzonol has been found to facilitate sexual maturation in both sexes of immature sea lamprey . It increases plasma 15α-hydroxyprogesterone (15α-P) concentrations and brain gene expressions .

Pharmaceutical Synthesis

3-keto Petromyzonol is a synthetic intermediate useful for pharmaceutical synthesis . Although the specific applications are not detailed, this suggests potential uses in the development of new drugs or treatments.

Mécanisme D'action

Target of Action

The primary target of 3-keto Petromyzonol is the hypothalamic-pituitary-gonadal (HPG) axis in sea lampreys . This compound, a main component of sea lamprey male sex pheromones, modulates both the synthesis and release of gonadotropin-releasing hormone (GnRH), which is the main regulator of the HPG axis .

Mode of Action

3-keto Petromyzonol interacts with its targets by modulating the synthesis and release of GnRH . This modulation subsequently affects the output of the HPG axis in immature sea lampreys . The compound has been shown to increase plasma 15α-hydroxyprogesterone (15α-P) concentrations and brain gene expressions .

Biochemical Pathways

The action of 3-keto Petromyzonol affects several biochemical pathways. It increases the expression of three lamprey (l) GnRH-I transcripts, lGnRH-III, Jun, and Jun N-terminal kinase (JNK) in the brain .

Pharmacokinetics

The pharmacokinetics of 3-keto Petromyzonol involve its biosynthesis and transport to the gills upon sexual maturation . There is an 8000-fold increase in transcription of cyp7a1, a three-fold increase in transcription of cyp27a1, and a six-fold increase in transcription of cyp8b1 in the liver of mature male sea lamprey over immature male adults . 3-keto Petromyzonol sulfate (3kPZS), known as a male sex pheromone, is the primary compound released from gills, suggesting a conversion of petromyzonol sulfate (PZS) to 3kPZS in the gill epithelium .

Result of Action

The action of 3-keto Petromyzonol results in the modulation of the HPG axis, which is more pronounced in immature males than in females . The compound increases lGnRH peptide concentrations in the forebrain and modulates their levels in plasma . It also facilitates sexual maturation in both sexes of immature animals .

Action Environment

The action, efficacy, and stability of 3-keto Petromyzonol are influenced by environmental factors. For instance, the compound is more effective in wide streams (>30 m) and less effective in narrow streams (< 15 m) . The amount of 3-keto Petromyzonol applied to a trap relates to catch, and this relationship varies among stream types .

Safety and Hazards

While specific safety and hazard information for 3-keto Petromyzonol is not available, general safety measures for handling chemicals should be followed. This includes avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .

Propriétés

IUPAC Name |

(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-15,17-22,25,27-28H,4-13H2,1-3H3/t14?,15?,17?,18?,19?,20?,21?,22-,23-,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLORKLFLMTHHY-RJQVRNMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCCO)C1CCC2[C@@]1(C(CC3[C@H]2C(CC4[C@@]3(CCC(=O)C4)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is 3-keto Petromyzonol Sulfate (3kPZS) and why is it important?

A1: 3-keto Petromyzonol Sulfate (3kPZS) is a bile acid [] that acts as a crucial component of the sex pheromone released by male sea lampreys (Petromyzon marinus) during spawning. [, ] This pheromone plays a vital role in attracting ovulating females, guiding them towards spawning grounds and ultimately, contributing to successful reproduction in this species. []

Q2: How does 3kPZS interact with its target to exert its effects?

A2: 3kPZS interacts with specific olfactory receptors in the olfactory epithelium of female sea lampreys. [, ] While the precise mechanisms are still under investigation, two highly related odorant receptors, OR320a and OR320b, have been identified as being particularly sensitive to 3kPZS and other C24 5α-bile acids. [] These receptors are believed to initiate a signaling cascade that ultimately leads to behavioral and physiological responses in females.

Q3: What are the downstream effects of 3kPZS in female sea lampreys?

A3: Upon detection of 3kPZS, female sea lampreys exhibit a range of behavioral responses, including increased searching behavior, upstream movement towards the source of the pheromone, and preference for nests treated with the compound. [, ] Furthermore, 3kPZS has been shown to influence neuroendocrine pathways in females, specifically impacting the serotonergic system in the brain [] and potentially priming the hypothalamic-pituitary-gonadal (HPG) axis. [, ]

Q4: Are there species differences in the response to 3kPZS?

A4: Yes, while 3kPZS is a critical component of the male sea lamprey pheromone, its role in other lamprey species is more nuanced. Research indicates that 3kPZS might be a more recently evolved signal, primarily used by the sea lamprey (P. marinus) and the chestnut lamprey (Ichthyomyzon castaneus). [] Other lamprey species, like the silver lamprey (Ichthyomyzon unicuspis), do not appear to utilize 3kPZS for sexual communication, but females display a preference for the compound, likely due to its association with productive larval habitats. [] This suggests a potential receiver bias, where a pre-existing preference for a non-sexual cue might have been exploited during the evolution of the 3kPZS-based pheromone system in certain lamprey lineages. []

Q5: Can other compounds interfere with the action of 3kPZS?

A5: Yes, research suggests that petromyzonol sulfate (PZS), another bile acid released by lampreys, can act as a pheromone antagonist to 3kPZS. [] While both larvae and male sea lampreys release 3kPZS, larvae release a higher ratio of PZS to 3kPZS. [] This difference in ratios allows females to distinguish between larval cues and the male pheromone, preventing them from being misled into unsuitable nursery habitats during mate searching. []

Q6: Does the concentration of 3kPZS influence its effects?

A6: Yes, the concentration of 3kPZS plays a significant role in its biological activity. Electrophysiological studies demonstrate that female sea lampreys are highly sensitive to even minute concentrations of 3kPZS, with detection thresholds as low as 10^-10 Molar. [] Behavioral studies also highlight the importance of concentration, as different ratios of 3kPZS to other pheromone components, like the bile alcohol 3,12-diketo-4,6-petromyzonene-24-sulfate (DkPES), can significantly impact female attraction and nest choice. []

Q7: What is the potential for using 3kPZS in sea lamprey control?

A7: Given its powerful biological activity and species-specificity, 3kPZS holds substantial promise for development into pheromone-based control strategies for invasive sea lamprey populations in the Laurentian Great Lakes. [, ] Researchers are exploring its potential as a trap lure, aiming to exploit the potent attraction of females to this pheromone component to improve trapping efficiency and curb the ecological damage caused by this invasive species. [, ]

Q8: What analytical methods are used to study 3kPZS?

A8: A variety of sophisticated analytical techniques are employed to study 3kPZS, including:

- High-Performance Liquid Chromatography (HPLC): Used to separate and quantify 3kPZS from complex biological samples. [, , ]

- Mass Spectrometry (MS): Coupled with HPLC, MS allows for precise identification and structural characterization of 3kPZS and related bile acids. [, , ]

- Electro-olfactogram (EOG) Recording: Measures the electrical responses of the olfactory epithelium to different concentrations of 3kPZS, providing insights into the sensitivity and specificity of pheromone detection. [, ]

- Immunohistochemistry: Enables visualization of 3kPZS distribution in tissues, using antibodies specific to the compound. []

Q9: Are there any known environmental concerns associated with 3kPZS?

A9: While 3kPZS is a naturally occurring compound, its potential environmental impacts, particularly in relation to its use as a control agent for invasive sea lamprey, require careful consideration. Research is ongoing to assess its potential for bioaccumulation, degradation pathways, and any potential effects on non-target species. []

Q10: What is the future direction of research on 3kPZS?

A10: Future research on 3kPZS is multifaceted, encompassing:

- Structure-activity relationships: Investigating how modifications to the 3kPZS molecule impact its activity, potency, and potential for development into more effective and environmentally friendly control agents. []

- Species-specificity: Further exploring the evolutionary history of 3kPZS signaling in different lamprey species to better understand the development of pheromone communication systems. []

- Field applications: Optimizing the use of 3kPZS and other pheromone components in integrated pest management strategies to control invasive sea lamprey populations. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![d[Cha4]AVP](/img/structure/B561571.png)

![d[Leu4,Lys8]-VP](/img/structure/B561572.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B561578.png)

![[Ala17]-MCH](/img/no-structure.png)

![L-Lysine,S-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-](/img/structure/B561590.png)